2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14-7-5-6-10-17(14)25-19-16(11-22-25)20(27)24(13-21-19)12-18(26)23-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFGSXLVDBQJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core . This intermediate is then further reacted with phenylacetamide derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
The biological activity of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has been studied in various contexts:
Anticancer Activity
Several studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells. For instance:
- Study on MCF-7 Cells : The compound exhibited significant antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of 5.0 µM. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
| Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Antiproliferative | MCF-7 | 5.0 |
| Apoptosis Induction | MV4-11 | 3.5 |
| Kinase Inhibition | Aurora A Kinase | 0.15 |
Enzyme Inhibition
The compound has shown promising results in inhibiting specific kinases involved in cancer progression:
- Aurora A Kinase : It was reported to inhibit Aurora A kinase with an IC50 value of 0.15 µM, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. It was found to significantly reduce cell viability in MCF-7 cells, linking its action to apoptosis induction via caspase activation.
Case Study 2: Inhibition of Kinases
Another research focused on the inhibitory effects on Aurora A kinase. This study reported potent inhibition and suggested further exploration for its therapeutic application in cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Comparison of Structural Features
Key Observations
Substituent Position and Electronic Effects :
- Pyrazolo Ring Substituents :
- Electron-withdrawing groups (e.g., 3-chloro in , 4-fluoro in ) improve polarity and may strengthen binding interactions with target proteins via dipole interactions.
- Acetamide Substituents :
- N-(2-methylphenyl) adds steric hindrance, possibly affecting binding pocket accessibility.
Biological Implications: Derivatives with hydrazide linkages (e.g., ) exhibit antibacterial and antifungal activities, suggesting that the acetamide group in the target compound could be optimized for similar effects by modifying substituents. Thieno[2,3-d]pyrimidin analogs (e.g., ) with sulfanyl and naphthyl groups highlight the role of heterocycle core modifications in altering bioactivity.
Synthetic Considerations: The target compound and its analogs are synthesized via reactions involving hydrazonoyl bromides and active methylene compounds . Substituent diversity is achieved by varying aryl halides or amines during synthesis.
Biological Activity
2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 360.38 g/mol. The presence of both 2-methylphenyl and phenylacetamide moieties enhances its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.38 g/mol |
| CAS Number | 895010-53-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other kinases implicated in cancer progression. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound has exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29). IC50 values indicate significant potency in inhibiting cell proliferation.
- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using models of acute inflammation have shown that treatment with this compound significantly decreases edema and inflammatory cell infiltration in tissues .
3. Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potential as an antibacterial agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Anti-inflammatory Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
